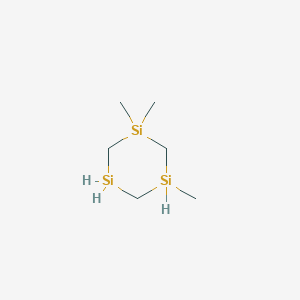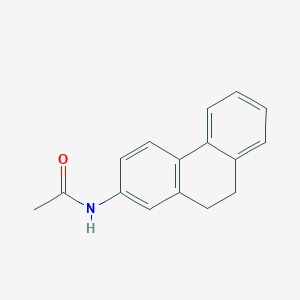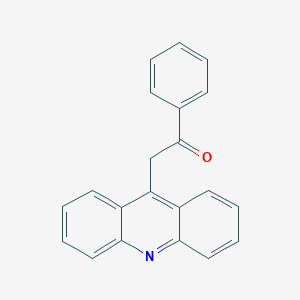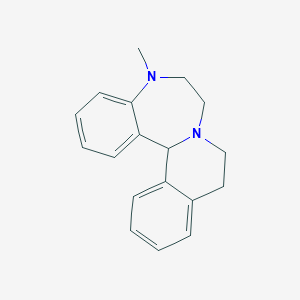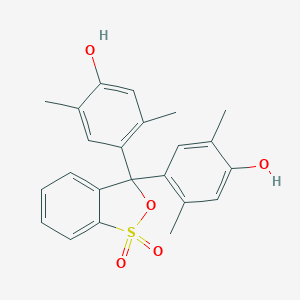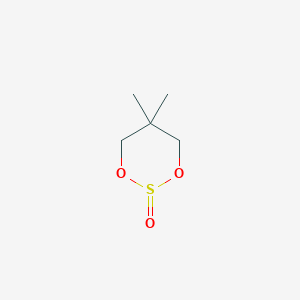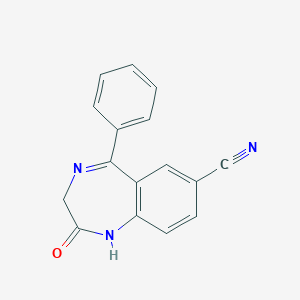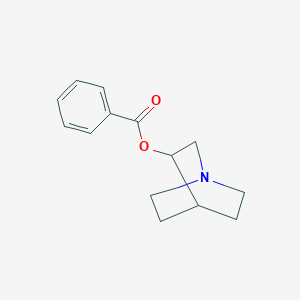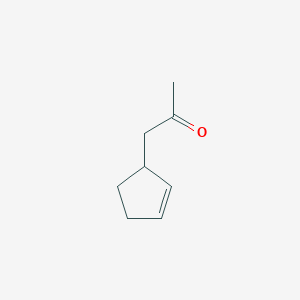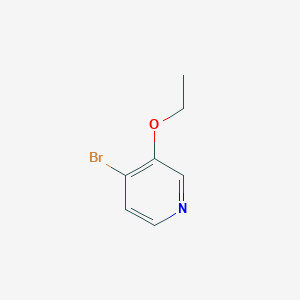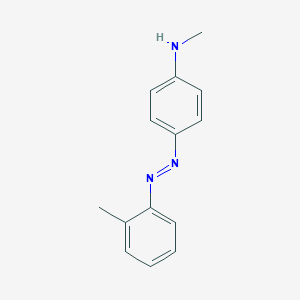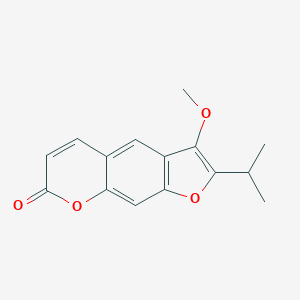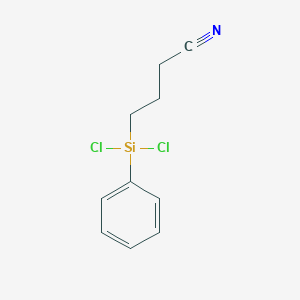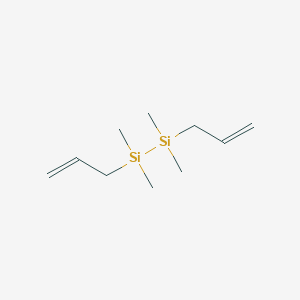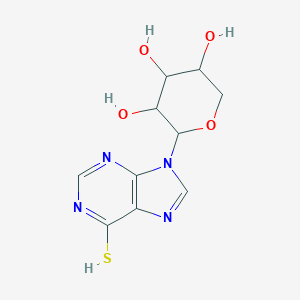
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione, commonly known as THT, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
THT inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in the production of reactive oxygen species. THT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
THT has been found to exhibit several biochemical and physiological effects. In addition to its antioxidant, antiviral, and anticancer properties, THT has been shown to have anti-inflammatory effects. This compound has also been found to improve insulin sensitivity in diabetic rats, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
THT has several advantages for use in lab experiments. This compound is stable and can be easily synthesized with high yields. THT is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, THT has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research involving THT. One potential area of research is the development of THT-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of THT's effects on other enzymes involved in purine metabolism. Additionally, the development of more efficient synthesis methods for THT could lead to its widespread use in scientific research.
Méthodes De Synthèse
THT can be synthesized using various methods, including the reaction of 6-thioguanine with 2,3,4-tri-O-acetyl-1,5-anhydro-D-ribitol in the presence of a catalyst. Another method involves the reaction of 6-thioguanine with 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose in the presence of a catalyst. Both of these methods result in the formation of THT with high yields.
Applications De Recherche Scientifique
THT has been found to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause oxidative damage to cells. THT has also been found to have antiviral and anticancer properties, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
18520-89-3 |
|---|---|
Nom du produit |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Formule moléculaire |
C10H12N4O4S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |
Clé InChI |
BPIINOQXEGAJIX-UHFFFAOYSA-N |
SMILES isomérique |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
Autres numéros CAS |
18520-89-3 |
Synonymes |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



